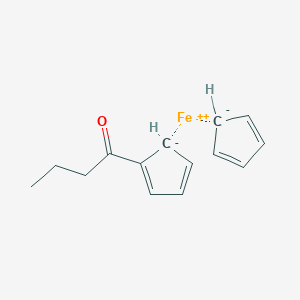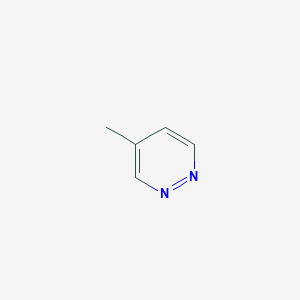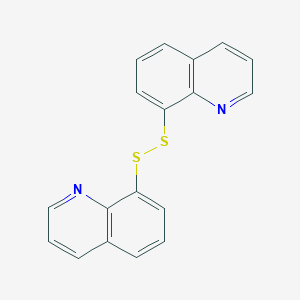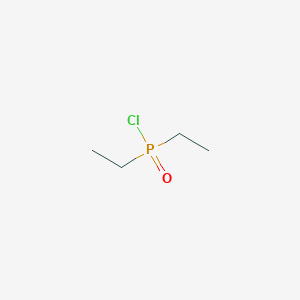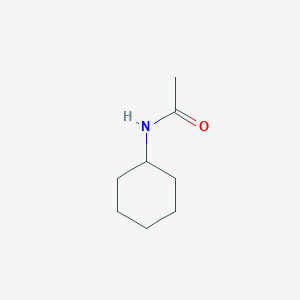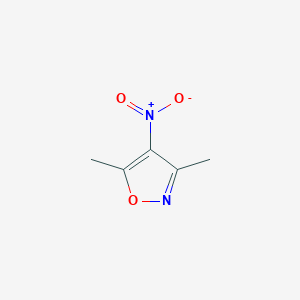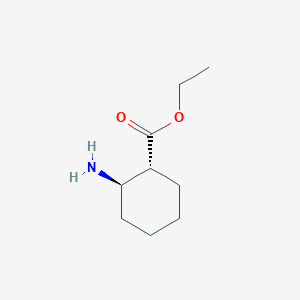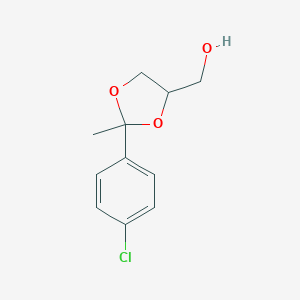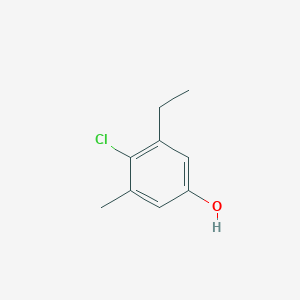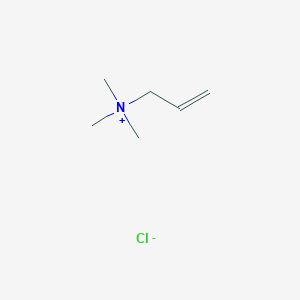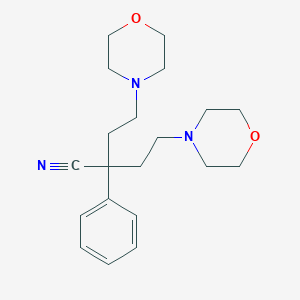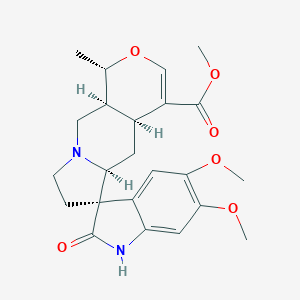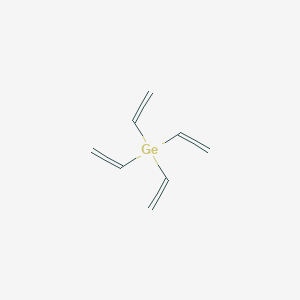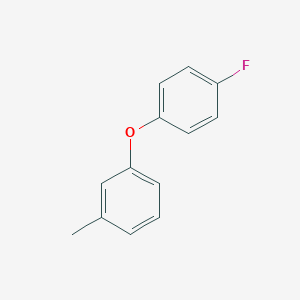
1-(4-氟苯氧基)-3-甲苯
描述
Synthesis Analysis
The synthesis of 1-(4-Fluorophenoxy)-3-methylbenzene can involve nucleophilic substitution reactions, where a fluorophenyl group is introduced to a methylbenzene structure through an oxy linkage. Studies involving similar fluorinated aromatic compounds provide insights into potential synthetic routes, highlighting methods such as aromatic nucleophilic substitution with fluorine-containing reagents and the manipulation of different functional groups to achieve the desired fluorophenoxy-methylbenzene structure (Sasaki, Tanabe, & Yoshifuji, 1999).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 1-(4-Fluorophenoxy)-3-methylbenzene, such as fluorobenzene derivatives, often involves X-ray crystallography to determine precise molecular geometries. The influence of fluorination on the aromatic ring can induce changes in bond lengths and angles compared to non-fluorinated analogs, affecting the overall molecular conformation and packing in the crystalline state (Thalladi et al., 1998).
Chemical Reactions and Properties
Fluorophenoxy-methylbenzene compounds participate in various chemical reactions, including further functionalization of the aromatic ring, interactions with nucleophiles and electrophiles, and participation in coupling reactions. The presence of the fluorophenoxy group can influence the reactivity patterns of the molecule, making it a versatile intermediate for synthesizing more complex molecules (Baker et al., 1995).
Physical Properties Analysis
The physical properties of 1-(4-Fluorophenoxy)-3-methylbenzene, such as melting and boiling points, solubility in different solvents, and crystal structure, are crucial for its application in material science and organic synthesis. Fluorinated compounds often exhibit unique physical properties, including increased thermal stability and altered solubility profiles, which can be advantageous in various applications (Yang & Hsiao, 2004).
Chemical Properties Analysis
The chemical properties of 1-(4-Fluorophenoxy)-3-methylbenzene, such as acidity/basicity, reactivity towards different chemical reagents, and stability under various conditions, are influenced by the presence of the fluorophenoxy group. This group can affect the electron density distribution across the molecule, influencing its reactivity and interactions with other molecules. Studies on related fluorinated aromatic compounds provide insights into how fluorination affects chemical behavior, including changes in reactivity and potential for forming novel compounds (Gail & Coenen, 1994).
科学研究应用
Biotransformation Studies
Research on the transformation of monofluorophenols by Rhodococcus opacus 1cp highlights the formation of fluoropyrogallols as intermediates. This study demonstrates the microbial pathway's capability to biotransform fluorinated aromatic compounds, indicating potential applications in bioremediation and the synthesis of complex organic molecules (Finkelstein et al., 2000).
Aryloxydefluorination Studies
Aryloxydefluorination of pentafluorobenzene, resulting in compounds like 1-phenoxy-2,3,5,6-tetrafluorobenzene and 1-(4′-fluorophenoxy)-2,3,5,6-tetrafluorobenzene, has been studied without the use of noble metal catalysis. This provides a pathway for synthesizing complex fluorinated aromatic compounds potentially useful in material science and pharmaceutical research (Adonin & Bardin, 2013).
Photophysical Studies
Investigations into the effects of chromophore aggregation and planarization in poly(phenyleneethynylene)s offer insights into the photophysical properties of compounds. Such studies are critical for the development of new materials for optoelectronic applications (Levitus et al., 2001).
Fluorescent Sensor for Metal Ions
The development of fluorescent sensors for metal ion detection, such as Al3+, based on o-aminophenol derivatives, showcases the application of fluorophenoxy compounds in creating sensitive and selective probes for environmental monitoring and biomedical research (Ye et al., 2014).
Electrochemical Studies
Electrochemical reduction studies of methyl triclosan, a chloro- and methoxy-substituted phenoxybenzene derivative, at glassy carbon cathodes reveal mechanisms relevant to environmental decontamination and the synthesis of less harmful derivatives (Peverly et al., 2014).
Synthetic Applications
The synthesis of no-carrier-added 4-[18F]fluorophenol from precursors demonstrates the relevance of fluorophenoxy compounds in radiopharmaceutical chemistry, particularly for developing PET imaging agents (Ross et al., 2011).
属性
IUPAC Name |
1-fluoro-4-(3-methylphenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-10-3-2-4-13(9-10)15-12-7-5-11(14)6-8-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVQRVSBMIDSFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602085 | |
| Record name | 1-(4-Fluorophenoxy)-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenoxy)-3-methylbenzene | |
CAS RN |
1514-26-7 | |
| Record name | 1-(4-Fluorophenoxy)-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

